Technical Whitepaper: Physical and Chemical Properties of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Technical Whitepaper: Physical and Chemical Properties of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol
Executive Summary & Structural Significance
The compound 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol (Molecular Formula: C₁₀H₂₂N₂O) is a highly specialized, bifunctional aliphatic building block. Structurally, it is characterized by a primary hydroxyl group and a diamine core consisting of a central sterically hindered tertiary amine and a cyclic tertiary amine (within a 1-methylpyrrolidine ring).
In modern medicinal chemistry, pyrrolidine-containing aminoalcohols are privileged scaffolds. They are frequently utilized as precursors for synthesizing muscarinic acetylcholine receptor (mAChR) antagonists, G-protein coupled receptor (GPCR) ligands, and targeted kinase inhibitors [1]. The dual functionality of this molecule—combining the nucleophilicity of a primary alcohol with the tunable basicity of a diamine—makes it an ideal intermediate for complex drug development programs, particularly in the design of anticholinergic esters analogous to glycopyrrolate [4].
Physicochemical Profiling & Mechanistic Rationale
The physical and chemical behavior of this compound is dictated by the interplay between its hydrogen-bonding capabilities and the steric bulk of its substituents. The table below summarizes its core quantitative properties alongside the causality driving these metrics.
| Property | Value / Range | Mechanistic Rationale |
| Molecular Weight | 186.30 g/mol | Calculated exactly from the formula C₁₀H₂₂N₂O. |
| Physical State (25°C) | Viscous liquid to low-melting solid | Intermolecular hydrogen bonding via the primary hydroxyl group significantly increases viscosity compared to simple aliphatic amines. |
| Aqueous Solubility | >50 mg/mL (at pH < 7.0) | Protonation of the diamine core at physiological or acidic pH ensures rapid aqueous solvation. |
| pKa₁ (Pyrrolidine N) | 9.5 – 10.0 | The cyclic tertiary amine is highly basic. Its constrained geometry minimizes steric clash during protonation, allowing optimal solvent stabilization of the conjugate acid. |
| pKa₂ (Aliphatic N) | 8.0 – 8.5 | The central nitrogen is sterically hindered by the bulky isopropyl and pyrrolidine groups, restricting the approach of water molecules needed to stabilize the protonated state, thereby lowering its basicity. |
| LogP (Octanol/Water) | 1.2 – 1.8 (Neutral form) | The aliphatic chains (isopropyl, ethyl) provide moderate lipophilicity, which is perfectly balanced by the polar -OH and amine groups, ensuring favorable membrane permeability. |
Chemical Reactivity & Pharmacological Application
Hydroxyl Functionalization (Esterification)
The primary alcohol (-CH₂CH₂OH) is highly nucleophilic and unhindered. It readily undergoes esterification with acyl chlorides or carboxylic acids. In drug synthesis, coupling this hydroxyl group with bulky acids (e.g., cyclopentyl mandelic acid) via Mitsunobu conditions or transesterification yields potent anticholinergic agents.
Diamine Basicity and Salt Formation
Because the molecule possesses two basic centers with distinct pKa values, it can form mono- or di-salts (e.g., hydrochlorides, tartrates). Formulating the compound as a di-hydrochloride salt is standard practice to prevent atmospheric oxidation and improve shelf-life. Furthermore, treatment with mild oxidizing agents (like H₂O₂) selectively forms an N-oxide at the more electron-rich, less sterically hindered pyrrolidine nitrogen.
Stereochemical Considerations
The pyrrolidine ring contains a chiral center at the C3 position. Consequently, the compound exists as enantiomers (R and S). In pharmacological applications, the spatial orientation of this ring is critical; typically, only one enantiomer will optimally align with the binding pocket of a target GPCR, dictating the efficacy of the downstream signaling cascade.
Fig 1. Pharmacological signaling cascade modulated by pyrrolidine-derived GPCR ligands.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the characterization of 2-[Isopropyl-(1-methyl-pyrrolidin-3-yl)-amino]-ethanol requires optimized, self-validating methodologies.
Protocol: Potentiometric pKa Determination
Because the compound is a diamine, traditional computational pKa predictions often fail to account for the intramolecular electrostatic repulsion between the two adjacent protonated nitrogens. Potentiometric titration is the gold standard for empirical determination [2][3].
Causality & Validation Setup: Atmospheric carbon dioxide readily dissolves in water to form carbonic acid, which acts as a buffer and artificially shifts the pKa of basic amines. Therefore, all solvents must be degassed, and the titration must occur under an inert nitrogen blanket. The system is self-validated by first titrating a reference standard (monoethanolamine, known pKa = 9.50 at 25°C). The unknown is only run if the standard falls within ±0.05 pH units.
Step-by-Step Methodology:
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Preparation: Dissolve 1.0 mmol of the diamine in 50.0 mL of freshly degassed, deionized water.
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Calibration: Calibrate the pH electrode using NIST-traceable buffers (pH 4.00, 7.00, 10.00).
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Validation Run: Titrate 1.0 mmol of monoethanolamine with standardized 0.1 M HCl to confirm electrode linearity.
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Analyte Titration: Place the diamine solution under a continuous N₂ stream. Incrementally add 0.1 M HCl in 0.1 mL volumes, allowing the potential to stabilize (ΔmV < 0.5 mV/min) between additions.
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Data Processing: Plot pH versus titrant volume. The two pKa values are extracted from the first derivative of the titration curve (half-equivalence points).
Fig 2. Self-validating potentiometric titration workflow for diamine pKa determination.
Protocol: LC-MS Purity Profiling
Aliphatic diamines are notorious for severe peak tailing in reverse-phase HPLC due to secondary interactions between the protonated amines and residual silanol groups on the silica stationary phase.
Causality & Validation Setup: To mitigate tailing, the mobile phase pH must be raised above the pKa of the amines (pH > 10) to keep the molecule in its neutral free-base form. This requires an Ethylene Bridged Hybrid (BEH) C18 column, which resists dissolution at high pH. The system is self-validated by running a blank injection (to establish baseline MS noise) followed by a system suitability standard (e.g., diphenhydramine) to verify column efficiency and positive-ion electrospray (ESI+) performance.
Step-by-Step Methodology:
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System Preparation: Install a Waters XBridge BEH C18 column (4.6 x 100 mm, 3.5 µm).
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Mobile Phase: Prepare Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide. Mobile Phase B: 100% Acetonitrile.
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Validation Run: Inject a blank, followed by 5 µL of a 10 µg/mL diphenhydramine standard. Ensure asymmetry factor (As) is between 0.9 and 1.2.
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Sample Analysis: Inject 5 µL of the diamine sample (1 mg/mL in 50:50 Water:Acetonitrile).
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Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 1.0 mL/min.
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Detection: Monitor via PDA (210 nm) and MS (ESI+ mode, scanning m/z 100–500). The target compound will appear as the[M+H]⁺ ion at m/z 187.3.
References
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Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Topics in Current Chemistry, Springer / PubMed Central. URL:[Link]
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Dissociation Constant (pKa) and Thermodynamic Properties of Some Tertiary and Cyclic Amines Journal of Chemical & Engineering Data, ACS Publications. URL:[Link]
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Carry Over of Impurities: A Detailed Exemplification for Glycopyrrolate Organic Process Research & Development, ACS Publications. URL:[Link]

